1-Dibenzylamino-2,3-dichloropropane hydrochloride
Overview
Description
1-Dibenzylamino-2,3-dichloropropane hydrochloride is an organic compound with the molecular formula C17H19Cl3N It is a hydrochloride salt of 1-Dibenzylamino-2,3-dichloropropane, characterized by the presence of two benzyl groups attached to a nitrogen atom, and two chlorine atoms attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dibenzylamino-2,3-dichloropropane hydrochloride typically involves the reaction of 1-Dibenzylamino-2,3-dichloropropane with hydrochloric acid. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
1-Dibenzylamino-2,3-dichloropropane hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or alcohols
Oxidation: Formation of N-oxides
Reduction: Formation of secondary or tertiary amines
Scientific Research Applications
1-Dibenzylamino-2,3-dichloropropane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Dibenzylamino-2,3-dichloropropane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 1-Dibenzylamino-2,3-dichloropropane
- 1-Dibenzylamino-3-chloropropane
- 1-Dibenzylamino-2-chloropropane
Uniqueness
1-Dibenzylamino-2,3-dichloropropane hydrochloride is unique due to the presence of two chlorine atoms on the propane backbone, which can significantly influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
dibenzyl(2,3-dichloropropyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N.ClH/c18-11-17(19)14-20(12-15-7-3-1-4-8-15)13-16-9-5-2-6-10-16;/h1-10,17H,11-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVIDBKRRPAIJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[NH+](CC2=CC=CC=C2)CC(CCl)Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101198-02-1 | |
Record name | Dibenzylamine, N-(2,3-dichloropropyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101198021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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